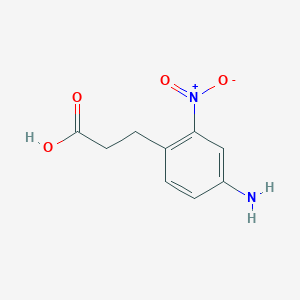
3-(4-Amino-2-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(4-amino-2-nitrophényl)propanoïque est un composé organique de formule moléculaire C9H10N2O4. Il s'agit d'un dérivé de la phénylalanine, où le cycle phényle est substitué par un groupe amino en position 4 et un groupe nitro en position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-(4-amino-2-nitrophényl)propanoïque implique généralement la nitration de la 4-aminophénylalanine. Les conditions réactionnelles comprennent souvent l'utilisation d'acide nitrique concentré et d'acide sulfurique comme agents nitrants. La réaction est réalisée à basse température pour contrôler le processus de nitration et éviter la sur-nitration.
Méthodes de production industrielle
Les méthodes de production industrielle de l'acide 3-(4-amino-2-nitrophényl)propanoïque peuvent impliquer des processus de nitration similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(4-amino-2-nitrophényl)propanoïque subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur (par exemple, palladium sur carbone).
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, où il peut être remplacé par d'autres groupes fonctionnels.
Oxydation : Le composé peut subir des réactions d'oxydation, où le groupe amino est oxydé en groupe nitroso ou nitro.
Réactifs et conditions courantes
Réduction : Hydrogène gazeux, palladium sur carbone et éthanol comme solvant.
Substitution : Divers nucléophiles tels que les halogénures, les alcools et les amines.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Principaux produits formés
Réduction : Acide 3-(4-amino-2-aminophényl)propanoïque.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Oxydation : Acide 3-(4-amino-2-nitrosophényl)propanoïque ou acide 3-(4-amino-2-nitrophényl)propanoïque.
Applications de recherche scientifique
L'acide 3-(4-amino-2-nitrophényl)propanoïque a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études relatives aux interactions enzyme-substrat et aux modifications protéiques.
Industrie : Le composé peut être utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(4-amino-2-nitrophényl)propanoïque implique son interaction avec des cibles moléculaires spécifiques. Les groupes amino et nitro sur le cycle phényle peuvent participer à des liaisons hydrogène et à des interactions électrostatiques avec les enzymes et les récepteurs. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
3-(4-Amino-2-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Amino-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The amino and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-amino-3-(4-nitrophényl)propanoïque
- Acide 3-(4-aminophényl)propanoïque
- Acide 3-(4-nitrophényl)propanoïque
Unicité
L'acide 3-(4-amino-2-nitrophényl)propanoïque est unique en raison de la présence de groupes amino et nitro sur le cycle phényle. Cette double fonctionnalité permet au composé de participer à un large éventail de réactions chimiques et d'interactions, ce qui en fait une molécule polyvalente pour diverses applications.
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
3-(4-amino-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4,10H2,(H,12,13) |
Clé InChI |
RSRNSLSJZOFVNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)[N+](=O)[O-])CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


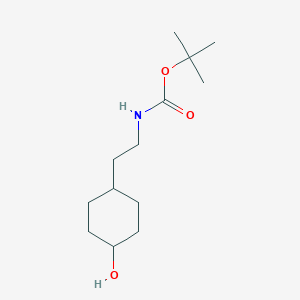
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)
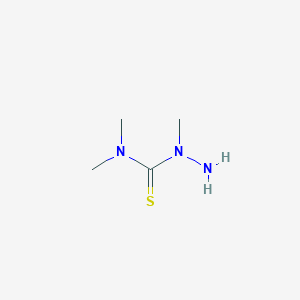

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)
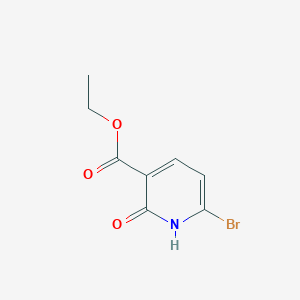


![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)
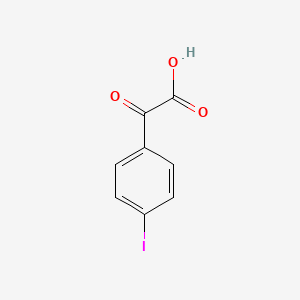
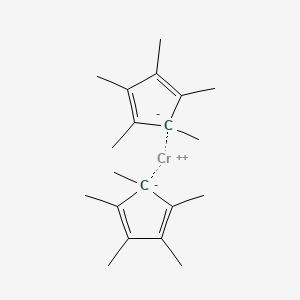
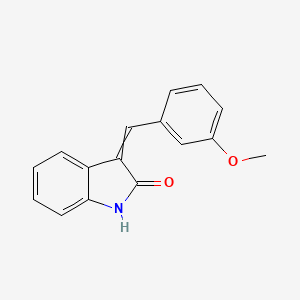
![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
